molecular formula C13H11N5O B2500877 N-methyl-N-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]amine CAS No. 1775557-55-5

N-methyl-N-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]amine

Cat. No. B2500877
CAS RN: 1775557-55-5
M. Wt: 253.265
InChI Key: WSTMMLHGEMLDEK-UHFFFAOYSA-N
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Description

Comprehensive Analysis of N-methyl-N-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]amine

The compound N-methyl-N-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]amine is a derivative of pyrimidin-4-amine, which is a core structure for various biologically active compounds. The presence of the 1,2,4-oxadiazole ring suggests potential for various chemical interactions and biological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities discussed can provide insights into its possible characteristics and uses.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions with key steps such as copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) , or the use of p-toluenesulfonic acid (p-TSA) as a catalyst in ethanol . These methods highlight the importance of efficient catalysis and suggest that similar strategies could be employed in the synthesis of N-methyl-N-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]amine.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using techniques like NMR, IR, and HRMS . X-ray crystallography has also been used to determine the crystal structure of a similar compound, revealing intermolecular hydrogen bonds and π-interactions . These findings suggest that N-methyl-N-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]amine would also exhibit specific bonding patterns that could be crucial for its biological activity.

Chemical Reactions Analysis

The chemical reactivity of the pyrimidin-4-amine derivatives is influenced by the substituents on the core structure. For instance, the presence of a 1,3,4-oxadiazole moiety can lead to the formation of thiosemicarbazides and their subsequent cyclization to triazoles and thiadiazoles . This suggests that the N-methyl-N-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]amine could also undergo similar heterocyclisation reactions, potentially yielding a variety of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidin-4-amine derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect properties such as solubility, melting point, and stability. The introduction of a 1,2,4-oxadiazole ring can contribute to the compound's insecticidal and fungicidal activities, as seen in some derivatives . Additionally, the impact and friction sensitivity of related energetic material precursors have been measured, indicating the importance of safety considerations in handling and storage .

Scientific Research Applications

Antioxidant Activity

  • A study by Kotaiah et al. (2012) focused on synthesizing N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives. These compounds demonstrated significant in vitro antioxidant activity.

Antimicrobial and Anticancer Properties

  • A study by Smicius et al. (2002) showed that 5-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)methyl-1,3,4-oxadiazole-2-thione and related compounds exhibit potential for development into various pharmaceutical applications, including antimicrobial and anticancer agents.

Anticancer Evaluation

  • Research conducted by Yakantham et al. (2019) synthesized derivatives of N-methyl-N-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]amine and tested them for anticancer activity against human cancer cell lines, showing promising results.

Polyimides and Poly(amide-imide) Applications

  • A study by Mansoori et al. (2012) explored the synthesis of thermally stable polyimides and poly(amide-imide) containing 1,3,4-oxadiazole derivatives. These polymers demonstrated solubility in various solvents and potential for applications in material science.

Antimicrobial and Anticancer Agents

  • Ahsan and Shastri (2015) discovered that N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine, which contains the N-methyl-N-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]amine structure, exhibited in vitro antiproliferative and antimicrobial activities. This suggests potential applications in developing new pharmaceuticals (Ahsan & Shastri, 2015).

Synthesis and Evaluation as Energetic Materials

  • The compound 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, closely related to the N-methyl-N-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]amine, was studied for its use as an insensitive energetic material, demonstrating moderate thermal stability and insensitivity towards impact and friction. This indicates potential applications in the field of material science (Yu et al., 2017).

Future Directions

The future research directions for this compound could involve exploring its potential uses in medicine, given the known biological activity of 1,2,4-oxadiazole derivatives . Additionally, further studies could be conducted to fully understand its chemical reactivity and to develop new synthetic methods for its preparation .

properties

IUPAC Name

N-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O/c1-14-12-10(7-15-8-16-12)13-17-11(18-19-13)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTMMLHGEMLDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC=C1C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

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